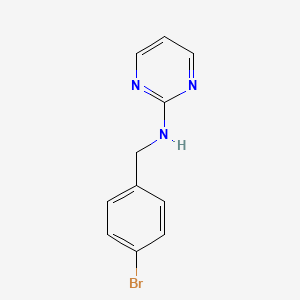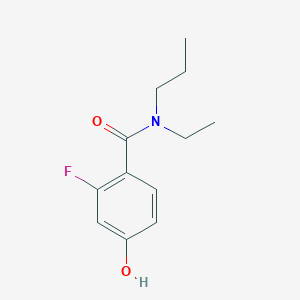![molecular formula C8H10BrNO5S2 B6632574 (2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid](/img/structure/B6632574.png)
(2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has been widely studied for its potential use in cancer therapy due to its ability to selectively inhibit cancer cell growth by blocking the glutamine metabolism pathway.
Wirkmechanismus
(2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. By inhibiting glutaminase, (2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid blocks the glutamine metabolism pathway, leading to a decrease in the production of ATP and other essential metabolites. This ultimately results in the selective inhibition of cancer cell growth.
Biochemical and Physiological Effects:
(2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid has been shown to have a number of biochemical and physiological effects. Research has shown that (2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid can induce apoptosis, or programmed cell death, in cancer cells. (2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid has also been shown to inhibit the growth of cancer cells by blocking the glutamine metabolism pathway. Additionally, (2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid has a number of advantages for lab experiments. It is a small molecule inhibitor that is relatively easy to synthesize and purify. (2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid is also highly selective for glutaminase, which makes it an ideal tool for studying the glutamine metabolism pathway. However, (2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid does have some limitations. It has been shown to have low solubility in water, which can make it difficult to work with in certain experiments. Additionally, (2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid has a relatively short half-life, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are a number of potential future directions for research on (2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid. One area of interest is the development of more potent and selective inhibitors of glutaminase. Another area of interest is the development of combination therapies that target both the glutamine metabolism pathway and other pathways involved in cancer cell growth. Additionally, research on the potential use of (2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid in the treatment of other diseases, such as inflammatory bowel disease, is ongoing.
Synthesemethoden
The synthesis of (2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid involves a multi-step process that includes the reaction of 5-bromothiophene-2-sulfonyl chloride with 2-amino-3-hydroxybutanoic acid, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. The final product is obtained through recrystallization and purification.
Wissenschaftliche Forschungsanwendungen
(2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid has been extensively studied for its potential use in cancer therapy. Research has shown that (2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid can selectively inhibit the growth of cancer cells by blocking the glutamine metabolism pathway, which is essential for cancer cell survival. (2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid has been shown to be effective against a wide range of cancer types, including breast cancer, lung cancer, and leukemia.
Eigenschaften
IUPAC Name |
(2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO5S2/c9-6-1-2-7(16-6)17(14,15)10-4-3-5(11)8(12)13/h1-2,5,10-11H,3-4H2,(H,12,13)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDELTZKGONILFF-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)S(=O)(=O)NCCC(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1)Br)S(=O)(=O)NCC[C@@H](C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-4-[(5-bromothiophen-2-yl)sulfonylamino]-2-hydroxybutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[(2-cyclopent-2-en-1-ylacetyl)amino]-3-phenylpropanoic acid](/img/structure/B6632495.png)
![3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N,4-dimethylbenzamide](/img/structure/B6632496.png)
![3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide](/img/structure/B6632504.png)


![4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile](/img/structure/B6632521.png)
![N-ethyl-N-methyl-2-[(4-methyl-3-oxopyrazin-2-yl)amino]acetamide](/img/structure/B6632523.png)
![N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-6-hydroxybenzamide](/img/structure/B6632528.png)


![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]-4-hydroxybutanoic acid](/img/structure/B6632569.png)
![(2S)-3-[(4-chloro-2-methoxyphenyl)sulfonylamino]-2-hydroxypropanoic acid](/img/structure/B6632576.png)
![(2R)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3,3-dimethylbutanoic acid](/img/structure/B6632579.png)
![(2R)-4-amino-2-[(5-chloro-2-methylphenyl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B6632586.png)